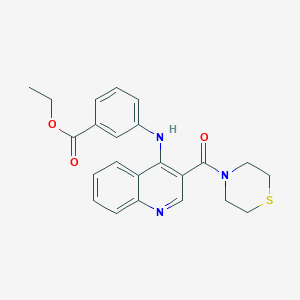
Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Although the specific compound is not directly described in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, which can provide insights into the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For example, a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives is described, beginning with commercially available 2-aminobenzoic acids. The first step involves converting anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . This method could potentially be adapted for the synthesis of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate by introducing the appropriate thiomorpholine-4-carbonyl and amino substituents at the relevant positions on the quinoline ring.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring, which can be further substituted with various functional groups. X-ray crystallography can provide detailed information about the geometric parameters of these molecules, such as bond lengths and angles, as well as the overall conformation of the molecule in the solid state . Theoretical calculations, such as those performed using Hartree Fock or Density Functional Theory methods, can complement experimental data and provide insights into the electronic structure of the molecule, including the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) .
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions, depending on the substituents present on the ring system. The presence of amino groups can facilitate the formation of amides or other nitrogen-containing compounds, while ester groups, such as the ethyl carboxylate, can undergo hydrolysis or transesterification reactions. The specific reactivity of Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate would depend on the nature of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. For instance, the introduction of nitro groups can affect the electron density and reactivity of the molecule . Similarly, the presence of a thiomorpholine moiety in Ethyl 3-((3-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate could impart unique chemical properties due to the sulfur atom's presence. These properties can be studied experimentally through techniques such as NMR, IR, and Raman spectroscopy, as well as through computational methods .
科学的研究の応用
Synthesis and Structural Development
- Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a related compound, has been synthesized and utilized as a versatile synthon in the development of novel perianellated tetracyclic heteroaromatics. These compounds are significant in the exploration of new molecular structures and potential applications in various fields of chemistry and pharmacology (Mekheimer et al., 2005).
Methodological Innovations
- In another study, ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates, which are structurally related to the compound of interest, were synthesized via a novel methodology. This represents an innovative approach in the field of organic synthesis, contributing to the development of new synthetic routes for complex molecules (Molina et al., 1993).
Novel Compounds and Potential Applications
- The synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from a related ethyl ester has been described. Such studies are crucial in the exploration of new compounds that could have potential applications in various scientific fields, including material science and drug discovery (Gao et al., 2011).
Catalysis and Chemical Reactions
- Research involving 8-amino-2-arylquinoline ligands, which are structurally similar to the compound , has been conducted. These studies provide insights into the use of such compounds in catalysis, enhancing the understanding of reaction mechanisms and the development of new catalytic processes (Ronellenfitsch et al., 2014).
特性
IUPAC Name |
ethyl 3-[[3-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)25-21-18-8-3-4-9-20(18)24-15-19(21)22(27)26-10-12-30-13-11-26/h3-9,14-15H,2,10-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUHJCVYIGETRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

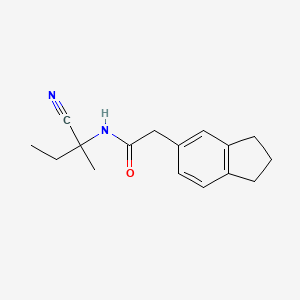
![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)



![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)
![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)
![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)
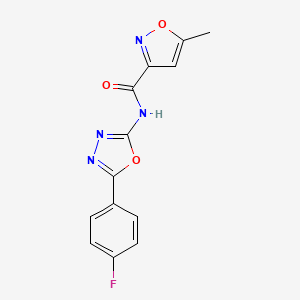
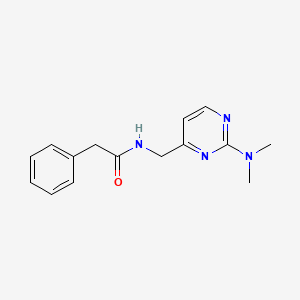
![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)
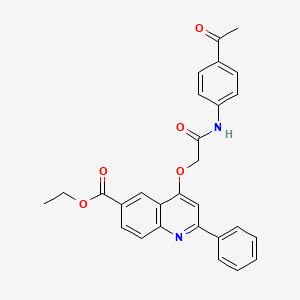
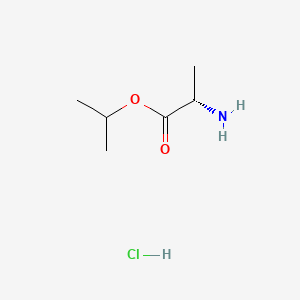
![6-(2-Methoxyphenyl)-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B3007623.png)